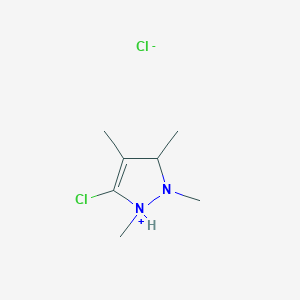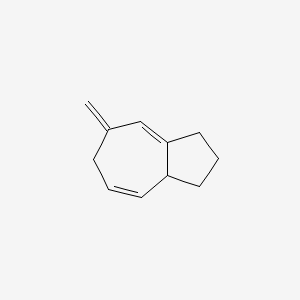![molecular formula C14H23N3OS3 B12524939 2-Oxo-2-[(1,3-thiazol-2-yl)amino]ethyl dibutylcarbamodithioate CAS No. 709046-70-8](/img/structure/B12524939.png)
2-Oxo-2-[(1,3-thiazol-2-yl)amino]ethyl dibutylcarbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-2-[(1,3-thiazol-2-yl)amino]ethyl dibutylcarbamodithioate is a complex organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-[(1,3-thiazol-2-yl)amino]ethyl dibutylcarbamodithioate typically involves the reaction of thiazole derivatives with carbamodithioate compounds. One common method involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles, which can then be further reacted to introduce the dibutylcarbamodithioate moiety . The reaction conditions often require the use of solvents such as ethanol or chloroform and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency of production. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-2-[(1,3-thiazol-2-yl)amino]ethyl dibutylcarbamodithioate can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Wissenschaftliche Forschungsanwendungen
2-Oxo-2-[(1,3-thiazol-2-yl)amino]ethyl dibutylcarbamodithioate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Oxo-2-[(1,3-thiazol-2-yl)amino]ethyl dibutylcarbamodithioate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity.
Pathways Involved: The compound can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and antitumor activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
2-Oxo-2-[(1,3-thiazol-2-yl)amino]ethyl dibutylcarbamodithioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
709046-70-8 |
|---|---|
Molekularformel |
C14H23N3OS3 |
Molekulargewicht |
345.6 g/mol |
IUPAC-Name |
[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/C14H23N3OS3/c1-3-5-8-17(9-6-4-2)14(19)21-11-12(18)16-13-15-7-10-20-13/h7,10H,3-6,8-9,11H2,1-2H3,(H,15,16,18) |
InChI-Schlüssel |
WRWAESUCIKCMNK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C(=S)SCC(=O)NC1=NC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol)](/img/structure/B12524863.png)
![Trimethyl{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}silane](/img/structure/B12524870.png)
![N-[(1S,2S)-2-Hydroxycyclopentyl]-3-oxododecanamide](/img/structure/B12524875.png)
![Quinoline, 8-[(1,1-dimethylethyl)thio]-2-methyl-](/img/structure/B12524880.png)
![Ethyl 5-[3-(methoxycarbonyl)phenyl]thiophene-3-carboxylate](/img/structure/B12524881.png)
![3-(Benzenesulfonyl)-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-indazole](/img/structure/B12524888.png)
methyl}pyridine](/img/structure/B12524895.png)

![Methyl 2-(4,6-dichloro-1,3,5-triazin-2-yl)-5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-3-methoxycarbonylphenyl]methyl]benzoate](/img/structure/B12524900.png)
![4-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B12524920.png)


![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane)](/img/structure/B12524932.png)
![2-(4-{[(1H-Benzimidazol-2-yl)methyl][(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino}butyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B12524941.png)
